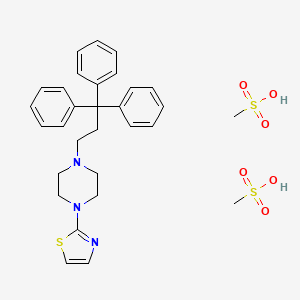
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a thiazole group and a triphenylpropyl moiety, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
The synthesis of 1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiazole Group: The thiazole group can be introduced via a cyclization reaction involving thioamides and α-haloketones.
Attachment of the Triphenylpropyl Moiety: The triphenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using triphenylpropyl chloride and an appropriate catalyst.
Formation of the Dimethanesulfonate Salt: The final step involves the reaction of the synthesized compound with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or piperazine ring can be substituted with different functional groups using appropriate reagents.
Hydrolysis: The dimethanesulfonate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular behavior.
Propriétés
Numéro CAS |
36524-83-1 |
|---|---|
Formule moléculaire |
C30H37N3O6S3 |
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
methanesulfonic acid;2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C28H29N3S.2CH4O3S/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)16-18-30-19-21-31(22-20-30)27-29-17-23-32-27;2*1-5(2,3)4/h1-15,17,23H,16,18-22H2;2*1H3,(H,2,3,4) |
Clé InChI |
FASRCBZJGUBERH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


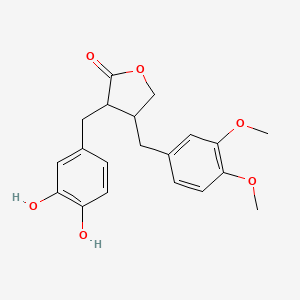
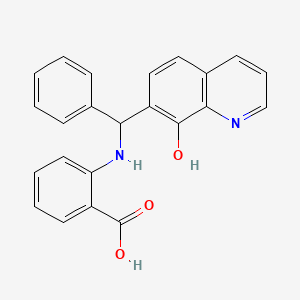

![N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)
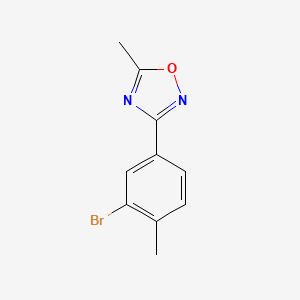
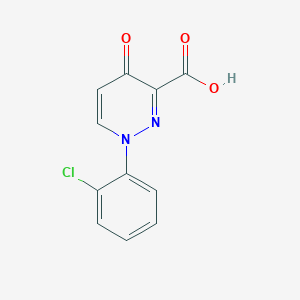

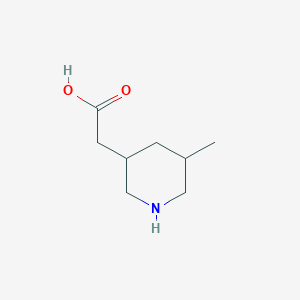
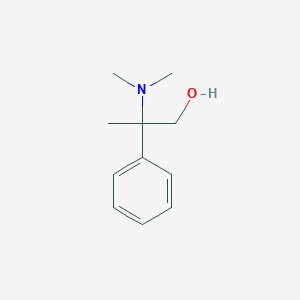
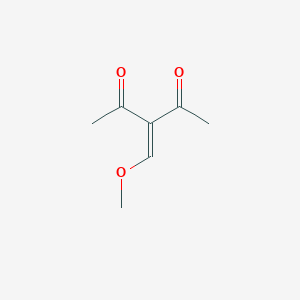
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)

